2-(Propylthio)pyrimidine-4,6-diol

Beschreibung

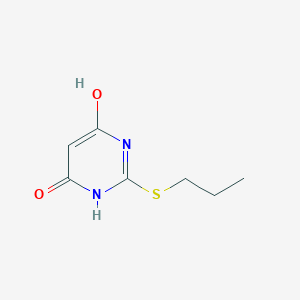

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxy-2-propylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-2-3-12-7-8-5(10)4-6(11)9-7/h4H,2-3H2,1H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDANYQUROGPBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC(=CC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395534 | |

| Record name | 2-(Propylthio)pyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145783-12-6 | |

| Record name | 2-(Propylthio)pyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Propylthio)pyrimidine-4,6-diol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Propylthio)pyrimidine-4,6-diol is a heterocyclic organic compound that serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably the antiplatelet agent Ticagrelor.[1][2] Its pyrimidine core, substituted with a propylthio group and two hydroxyl groups, provides a versatile scaffold for further chemical modifications. This technical guide offers a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound, catering to the needs of researchers and professionals in the field of drug development and medicinal chemistry. The molecule exists in tautomeric equilibrium, with the 4-hydroxy-2-propylsulfanyl-1H-pyrimidin-6-one form being a significant contributor.[1]

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₀N₂O₂S | [1][3] |

| Molecular Weight | 186.23 g/mol | [1][3] |

| CAS Number | 145783-12-6 | [1][3] |

| IUPAC Name | This compound | [4] |

| Synonyms | 6-Hydroxy-2-(propylthio)-4(1H)-pyrimidinone, S-Propyl-2-thiobarbituric Acid | [4] |

| Appearance | White powder | [5][6] |

| Solubility | Soluble in Methanol.[4] Sparingly soluble in water, soluble in polar aprotic solvents (e.g., DMSO) and alkaline solutions.[1] | |

| Storage Condition | 2°C to 8°C | [4] |

Structural Information:

-

SMILES: CCCSC1=NC(=O)C=C(O)N1

-

InChI: InChI=1S/C7H10N2O2S/c1-2-3-12-7-8-5(10)4-6(11)9-7/h4H,2-3H2,1H3,(H2,8,9,10,11)[1]

-

InChI Key: JNDANYQUROGPBP-UHFFFAOYSA-N[1]

Experimental Protocols

Synthesis of this compound from 2-Thiobarbituric Acid[5][6]

This protocol describes the S-alkylation of 2-thiobarbituric acid to yield this compound.

Materials:

-

2-Thiobarbituric acid (100 g)

-

Sodium hydroxide (63.13 g)

-

Water (total 397.35 ml)

-

Methanol (200 ml)

-

Propyl iodide (123.36 g) or Propyl bromide

-

Cyclohexane (200 ml)

-

Hydrochloric acid (for acidification)

Procedure:

-

To a stirred suspension of 2-thiobarbituric acid (100 g) in water (250 ml), a solution of sodium hydroxide (63.13 g) in water (147.35 ml) is added over 15-20 minutes at 20-25°C.

-

The resulting mixture is stirred for 40 minutes at 20-25°C.

-

An additional 200 ml of water is added, and the reaction temperature is raised to 30-35°C.

-

Methanol (200 ml) and propyl iodide (123.36 g) are added to the reaction mixture, and stirring is continued at 30-35°C.

-

After the reaction is complete (monitored by TLC, typically 30-35 hours), the pH of the reaction mass is adjusted to below 2 with hydrochloric acid to precipitate the product.[7]

-

The precipitate is filtered and washed with cyclohexane (200 ml).

-

The wet product is dried under reduced pressure at 40-45°C to yield this compound as a white powder.

Nitration of this compound[6][8]

This protocol outlines the nitration at the C-5 position of the pyrimidine ring.

Materials:

-

This compound (50 g)

-

Fuming nitric acid (42.5 ml)

-

Acetic acid (125 ml)

-

Ice-water

Procedure:

-

In a clean and dry reaction vessel, acetic acid (125 ml) and fuming nitric acid (42.5 ml) are combined.

-

This compound (50 g) is added to the mixture over a period of 60 minutes, maintaining the temperature at 30-35°C.

-

The reaction mixture is stirred for 1 hour at the same temperature.

-

Upon completion (monitored by TLC), the reaction mass is slowly added to ice-water (250 ml) while keeping the temperature below 25°C.

-

The resulting slurry is stirred for 1 hour at 20-25°C.

-

The product, 5-nitro-2-(propylthio)pyrimidine-4,6-diol, is isolated by filtration and washed with water.

Analytical Methods

A comprehensive characterization of this compound and its derivatives is crucial for quality control. Commercial suppliers typically provide a Certificate of Analysis (CoA) with data from the following techniques.[3]

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by HPLC, with purities of 98% to 99.5% being reported for synthesized batches.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak [M-H]⁻ at m/z 185.20, confirming the molecular weight of the compound.[5][6]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups present in the molecule.

-

Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the compound.

Role in Ticagrelor Synthesis and Biological Context

This compound is a key building block in the multi-step synthesis of Ticagrelor. The synthetic pathway involves the initial synthesis of the pyrimidine core, followed by nitration, chlorination, and subsequent coupling with other intermediates to form the final triazolopyrimidine structure of Ticagrelor.

Ticagrelor is a direct-acting P2Y12 receptor antagonist that inhibits ADP-mediated platelet activation and aggregation.[8] The P2Y12 receptor is a G protein-coupled receptor (GPCR) on the surface of platelets. Its activation by ADP initiates a signaling cascade that ultimately leads to platelet aggregation and thrombus formation.

The signaling pathway initiated by the P2Y12 receptor involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. A reduction in cAMP levels results in reduced phosphorylation of vasodilator-stimulated phosphoprotein (VASP), which in turn promotes the activation of the glycoprotein IIb/IIIa receptors, the key mediators of platelet aggregation.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily due to its role as a key precursor in the synthesis of Ticagrelor. A thorough understanding of its chemical properties, structure, and synthetic methodologies is essential for researchers and professionals working on the development of novel therapeutics targeting platelet aggregation and related cardiovascular diseases. The experimental protocols and structural information provided in this guide serve as a valuable resource for facilitating further research and development in this area.

References

- 1. This compound|CAS 145783-12-6 [benchchem.com]

- 2. Buy this compound | 145783-12-6 [smolecule.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]

- 6. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]

- 7. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]

- 8. 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | High Purity [benchchem.com]

physicochemical characteristics of 2-(Propylthio)pyrimidine-4,6-diol

An In-depth Technical Guide on the Physicochemical Characteristics of 2-(Propylthio)pyrimidine-4,6-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a key heterocyclic compound, serves as a critical starting material in the synthesis of various biologically active molecules. Its principal application lies in its role as a key intermediate for Ticagrelor, a potent P2Y12 receptor antagonist used in antiplatelet therapy.[1][2] Understanding the physicochemical properties of this intermediate is paramount for process optimization, impurity profiling, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of its structural, physical, and chemical characteristics, supported by detailed experimental protocols and a visualization of its synthetic utility.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. These data are essential for its handling, formulation, and quality control during the drug development process.

| Property | Value | Reference(s) |

| IUPAC Name | 4-hydroxy-2-propylsulfanyl-1H-pyrimidin-6-one | [1][2] |

| Synonyms | S-Propyl-2-thiobarbituric Acid; 6-hydroxy-2-(propylthio)pyrimidin-4(3H)-one | [2][3] |

| CAS Number | 145783-12-6 | [1][2][3] |

| Molecular Formula | C₇H₁₀N₂O₂S | [1][2][3] |

| Molecular Weight | 186.23 g/mol | [1][2][3] |

| Appearance | White powder | [4] |

| Solubility | Soluble in Methanol | [3] |

| Storage Condition | 2°C to 8°C | [3] |

Chemical Structure and Reactivity

This compound is characterized by a pyrimidine ring substituted with two hydroxyl groups and a propylthio group. The molecule exists in tautomeric equilibrium between the diol and various keto-enol (hydroxypyrimidinone) forms, with the 6-hydroxy-2-(propylsulfanyl)pyrimidin-4(3H)-one tautomer being a significant contributor.[1] This tautomerism influences the molecule's reactivity.

The pyrimidine ring is electron-deficient, but this is counteracted by the electron-donating effects of the hydroxyl and propylthio groups.[1] The C-5 position is activated, making it susceptible to electrophilic substitution, most notably nitration, which is a critical step in its conversion to the Ticagrelor backbone.[1][5]

Synthetic Pathway Visualization

The primary utility of this compound is as a precursor in a multi-step synthesis. The initial stages of its conversion towards the core of Ticagrelor are outlined below.

Caption: Synthetic conversion of this compound.

Experimental Protocols

Accurate characterization relies on robust and reproducible experimental methods. The following sections detail the protocols for the synthesis and key analytical characterizations of this compound and its derivatives.

Synthesis of this compound

This procedure is based on the S-alkylation of 2-thiobarbituric acid.[4][6]

-

Principle: The reaction involves the nucleophilic attack of the sulfur atom in 2-thiobarbituric acid on a propyl halide in an alkaline medium.

-

Apparatus: Round-bottom flask, magnetic stirrer, dropping funnel, pH meter.

-

Reagents: 2-Thiobarbituric acid, Sodium Hydroxide (NaOH), deionized water, Methanol (MeOH), Propyl Iodide (or Propyl Bromide), Hydrochloric Acid (HCl).

-

Procedure:

-

Add 2-thiobarbituric acid (100 g) to deionized water (250 ml) in a round-bottom flask with stirring.[6]

-

Prepare a solution of NaOH (63.13 g) in water (147.35 ml) and add it to the mixture over 15-20 minutes, maintaining the temperature at 20-25°C.[6]

-

Stir the resulting mass for 40 minutes at 20-25°C, then add an additional 200 ml of water.[6]

-

Raise the reaction temperature to 30-35°C.[6]

-

Add methanol (200 ml) followed by propyl iodide (123.36 g) while maintaining the temperature at 30-35°C.[6]

-

Stir the reaction mixture until completion (monitoring by TLC or HPLC is recommended).

-

After the reaction, cool the mixture and acidify with HCl to a pH of 2 to precipitate the product.[4][6]

-

Filter the solid, wash with water and then alcohol, and dry under reduced pressure to yield this compound as a white powder.[4][7]

-

Nitration of this compound

This protocol describes the subsequent nitration at the C-5 position.[4][5]

-

Principle: Electrophilic aromatic substitution using a nitrating agent to install a nitro (-NO₂) group onto the activated pyrimidine ring.

-

Apparatus: Jacketed reaction vessel, stirrer, thermometer, addition funnel.

-

Reagents: this compound, Acetic Acid, Fuming Nitric Acid, ice.

-

Procedure:

-

To a clean and dry reaction assembly, add acetic acid (125 ml) and fuming nitric acid (42.5 ml).[4]

-

Slowly add this compound (50 g) over a period of 60 minutes, ensuring the temperature is maintained at 30-35°C.[4]

-

Stir the resulting mixture for 1-2 hours at the same temperature. The reaction time can extend up to 22-30 hours to ensure complete nitration.[1][4][5]

-

Monitor the reaction for completion via TLC.

-

Upon completion, slowly pour the reaction mass into ice-water (250 ml) while maintaining the temperature below 25°C.[4]

-

Stir the resulting slurry for 1 hour at 20-25°C to ensure complete precipitation.[4]

-

Isolate the product, 5-nitro-2-(propylthio)pyrimidine-4,6-diol, by filtration, wash with water, and dry.[1][5]

-

General Protocols for Physicochemical Characterization

While specific experimental data for properties like pKa and LogP are not publicly available for this specific compound, standard methodologies for pyrimidine derivatives are well-established.[8]

-

Determination of Lipophilicity (LogP) by Shake-Flask Method:

-

Principle: This method measures the equilibrium distribution of the compound between n-octanol and a buffered aqueous solution (pH 7.4).[8]

-

Procedure: A solution of the compound is prepared in one of the phases. The two immiscible phases (n-octanol and buffer) are combined in a vial and shaken until equilibrium is reached. The phases are then separated by centrifugation, and the concentration of the compound in each phase is determined using a validated analytical method like HPLC-UV.[8]

-

-

Determination of pKa by Potentiometric Titration:

-

Principle: The pKa is determined by monitoring the pH of a solution of the compound as a standardized acid or base is added.[8]

-

Procedure: A calibrated pH meter is used to measure the pH of a solution of the compound. A standardized titrant is added in small, precise volumes, and the pH is recorded after each addition. The pKa is derived from the resulting titration curve.[8]

-

-

Analytical and Structural Confirmation:

-

A comprehensive Certificate of Analysis (CoA) for this compound typically includes data from several analytical techniques to confirm its identity and purity.[1][9]

-

¹H-NMR: To confirm the proton environment and structural integrity.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

HPLC: To determine purity and identify any impurities.[9]

-

Infrared Spectroscopy (IR): To identify characteristic functional groups.[9]

-

References

- 1. This compound|CAS 145783-12-6 [benchchem.com]

- 2. Buy this compound | 145783-12-6 [smolecule.com]

- 3. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]

- 5. 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | High Purity [benchchem.com]

- 6. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]

- 7. CN103923020A - Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

Tautomeric Forms of 2-(Propylthio)pyrimidine-4,6-diol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the tautomeric forms of 2-(propylthio)pyrimidine-4,6-diol, a key intermediate in the synthesis of various pharmaceuticals. The document explores the structural isomers of this compound, delving into the equilibrium between its diol and hydroxypyrimidinone forms. This guide synthesizes data from spectroscopic and computational studies on analogous compounds to present a detailed understanding of the tautomerism, relative stability, and characterization of these forms. Detailed experimental protocols for the investigation of these tautomers are provided, along with a discussion of the synthetic routes. This document is intended to be a valuable resource for researchers and professionals engaged in the study and application of pyrimidine derivatives in drug development.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its molecular structure allows for the existence of several tautomeric forms, which can have profound implications for its chemical reactivity, biological activity, and pharmaceutical properties. The predominant tautomeric form can be influenced by various factors, including the solvent, temperature, and pH. A thorough understanding of the tautomeric landscape of this compound is therefore crucial for its effective use in drug synthesis and development.

This guide will focus on the different possible tautomers of this compound, with a particular emphasis on the equilibrium between the diol and the more stable hydroxypyrimidinone forms. While specific experimental data for this exact molecule is limited in public literature, this guide will draw upon extensive research on the parent compound, 2-thiobarbituric acid, and other closely related 2-alkylthiopyrimidine-4,6-diol derivatives to provide a robust and well-founded overview.

Tautomeric Forms of this compound

The tautomerism in this compound arises from the migration of protons between the oxygen and nitrogen atoms of the pyrimidine ring. The primary tautomeric forms are the diol form and several keto-enol or, more accurately, hydroxypyrimidinone forms. Based on studies of analogous compounds, the 6-hydroxy-2-(propylsulfanyl)pyrimidin-4(3H)-one tautomer is considered a significant contributor to the equilibrium mixture.

The potential tautomeric forms are illustrated in the diagram below. The equilibrium between these forms is dynamic and influenced by the surrounding chemical environment.

Illustrative diagram of the main tautomeric forms of this compound.

Synthesis and Characterization

The most common synthetic route to this compound involves the S-alkylation of 2-thiobarbituric acid. This reaction introduces the propylthio group onto the pyrimidine ring.

General Synthesis Protocol

A general procedure for the synthesis of 2-alkylthiopyrimidine-4,6-diones is as follows:

-

Dissolution of Starting Material: 2-Thiobarbituric acid is dissolved in a suitable basic solution, such as aqueous sodium or potassium hydroxide, to form the corresponding salt.

-

Alkylation: A propyl halide (e.g., 1-bromopropane or 1-iodopropane) is added to the solution.

-

Reaction: The mixture is stirred at room temperature or with gentle heating to facilitate the S-alkylation reaction.

-

Precipitation: The product is precipitated by acidifying the reaction mixture with a mineral acid, such as hydrochloric acid.

-

Isolation and Purification: The solid product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

General workflow for the synthesis of this compound.

Experimental Protocols for Tautomer Analysis

The characterization of the tautomeric forms of this compound relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the tautomeric forms in solution. By analyzing the chemical shifts and coupling constants of protons (¹H NMR) and carbons (¹³C NMR), the predominant tautomer can be identified.

Detailed Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum.

-

Acquire a 1D ¹³C NMR spectrum.

-

Acquire 2D correlation spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the assignment of proton and carbon signals to the specific tautomers.

-

-

Data Analysis:

-

¹H NMR: Look for distinct signals for the N-H and O-H protons, as well as the protons on the pyrimidine ring and the propyl chain for each tautomer. The integration of these signals can provide a quantitative measure of the tautomer ratio.

-

¹³C NMR: The chemical shifts of the carbonyl carbons (in the keto forms) and the enolic carbons are typically well-separated and can be used to identify and quantify the different tautomers.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.

Protocol for X-ray Crystallography:

-

Crystallization: Grow single crystals of this compound from a suitable solvent or solvent mixture by slow evaporation, cooling, or vapor diffusion.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model. The positions of the hydrogen atoms can reveal the specific tautomer present.

Computational Chemistry

Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of different tautomers in the gas phase and in solution (using a continuum solvent model).

Protocol for DFT Calculations:

-

Structure Optimization: Build the 3D structures of all possible tautomers and perform geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies).

-

Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

Solvent Effects: Incorporate the effects of different solvents using a polarizable continuum model (PCM) to predict how the tautomeric equilibrium might shift in solution.

Quantitative Data and Expected Trends

Table 1: Expected Predominant Tautomeric Forms in Different Environments

| Environment | Predominant Tautomer(s) | Rationale |

| Solid State | Hydroxypyrimidinone forms | Stabilization through intermolecular hydrogen bonding in the crystal lattice. |

| Polar Protic Solvents (e.g., Water, Ethanol) | Hydroxypyrimidinone forms | These solvents can effectively solvate the more polar keto forms. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Mixture of tautomers, with hydroxypyrimidinone forms likely favored | The equilibrium will be solvent-dependent. |

| Nonpolar Solvents (e.g., Chloroform, Dioxane) | Diol form may be more populated | Less polar solvents may favor the less polar enol/diol form. |

| Gas Phase (from computational studies) | Diketo-2-thione tautomer is most stable for 2-thiobarbituric acid | Intrinsic stability in the absence of intermolecular interactions. |

Conclusion

The tautomerism of this compound is a critical aspect of its chemistry, influencing its physical and biological properties. This technical guide has provided a detailed overview of the potential tautomeric forms, with a focus on the equilibrium between the diol and hydroxypyrimidinone structures. By drawing on data from analogous compounds, this guide offers detailed experimental protocols for the synthesis and characterization of these tautomers, including NMR spectroscopy, X-ray crystallography, and computational modeling. The presented information is intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, aiding in the rational design and synthesis of novel pyrimidine-based therapeutics. Further experimental and computational studies on this compound are warranted to provide more precise quantitative data on its tautomeric equilibrium.

An In-depth Technical Guide on the Foundational Chemistry and Potential Biological Activities of 2-(Propylthio)pyrimidine-4,6-diol (CAS: 145783-12-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 145783-12-6, chemically known as 2-(Propylthio)pyrimidine-4,6-diol. Also referred to by its synonyms, S-Propyl-2-thiobarbituric Acid and 6-hydroxy-2-(propylsulfanyl)pyrimidin-4(3H)-one, this molecule is a pivotal intermediate in the synthesis of the P2Y12 receptor antagonist, Ticagrelor. While foundational research on the intrinsic biological activity of this compound is limited, this document explores its well-established role in pharmaceutical synthesis. Furthermore, it delves into the broader pharmacological potential of the pyrimidine and thiobarbituric acid scaffold, from which the core activities of this compound class can be inferred. This guide offers detailed experimental protocols for its synthesis and subsequent derivatization, quantitative data where available, and visualizations of key chemical pathways to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound with a pyrimidine core. The presence of hydroxyl groups and a propylsulfanyl moiety contributes to its chemical reactivity and potential for further functionalization.[1]

| Property | Value | Reference |

| CAS Number | 145783-12-6 | |

| Molecular Formula | C₇H₁₀N₂O₂S | [1][2][3] |

| Molecular Weight | 186.23 g/mol | [2][3] |

| IUPAC Name | 6-hydroxy-2-(propylsulfanyl)pyrimidin-4(3H)-one | [1] |

| Synonyms | S-Propyl-2-thiobarbituric Acid, this compound | [2][4] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in methanol | [5] |

Role as a Key Synthetic Intermediate for Ticagrelor

The primary and most extensively documented application of this compound is as a starting material in the multi-step synthesis of Ticagrelor, a potent antiplatelet agent.[6][7] Ticagrelor functions by reversibly inhibiting the P2Y12 receptor on platelets, which is crucial for ADP-mediated platelet activation and aggregation.[8] The synthesis of Ticagrelor from this compound involves several key transformations, including nitration and chlorination, to build the complex triazolopyrimidine core of the final drug molecule.

Synthetic Pathway Overview

The synthetic route from this compound to a key intermediate of Ticagrelor is a well-established process in pharmaceutical manufacturing. The following diagram illustrates the initial steps of this pathway.

Experimental Protocols

Detailed experimental procedures for the synthesis and derivatization of this compound are crucial for researchers working on the synthesis of Ticagrelor and related compounds.

Synthesis of this compound

This protocol describes the S-alkylation of 2-thiobarbituric acid to yield this compound.[9]

Materials:

-

2-Thiobarbituric acid

-

Sodium hydroxide

-

Propyl iodide

-

Methanol

-

Water

-

Cyclohexane

Procedure:

-

Add 100 g of 2-thiobarbituric acid to 250 ml of water with stirring.

-

Prepare a solution of 63.13 g of sodium hydroxide in 147.35 ml of water and add it to the 2-thiobarbituric acid mixture over 15-20 minutes at 20-25°C.

-

Stir the resulting mixture for 40 minutes at 20-25°C, then add 200 ml of water.

-

Raise the temperature to 30-35°C and add 200 ml of methanol followed by 123.36 g of propyl iodide.

-

After the reaction is complete, the product can be isolated and purified by washing with cyclohexane.

-

Dry the wet product under reduced pressure at 40-45°C to obtain this compound as a white powder.

Nitration to 5-Nitro-2-(propylthio)pyrimidine-4,6-diol

This protocol details the nitration of this compound, a key step in the synthesis of Ticagrelor intermediates.[10]

Materials:

-

This compound

-

Acetic acid

-

Fuming nitric acid

-

Water

Procedure:

-

In a clean and dry reaction vessel, add 1000 ml of acetic acid.

-

Add 340 ml of fuming nitric acid over 15-20 minutes, maintaining the temperature between 25-30°C.

-

Add 400 g of this compound to the mixture over 60 minutes at 25-30°C.

-

Stir the resulting mixture for 1 hour at 25-30°C.

-

Upon reaction completion, add 2400 ml of water to the mixture over 20 minutes at 25-30°C to precipitate the product.

-

Stir the slurry for 1 hour at 25-30°C.

-

Isolate the product by filtration and wash with water.

Potential Biological Activities of the Pyrimidine Core

While direct pharmacological studies on this compound are scarce, the broader class of pyrimidine and thiobarbituric acid derivatives exhibits a wide range of biological activities.[1][2][3][4][11] This suggests that the core scaffold of CAS 145783-12-6 has the potential for various biological interactions. It is important to note that the following activities are attributed to the general class of compounds and not specifically to this compound.

Antimicrobial and Antifungal Activity

Pyrimidine derivatives are known to possess significant antibacterial and antifungal properties.[1][2][11] The pyrimidine nucleus is a constituent of several antimicrobial drugs.[11] Studies on various substituted pyrimidines have demonstrated their efficacy against a range of pathogens. Thiobarbituric acid scaffolds have also been explored for the development of new antimicrobial agents.[12]

Anticancer Activity

The pyrimidine core is a key component of several anticancer drugs, including 5-fluorouracil.[4] Numerous synthetic pyrimidine derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[2][11] Research on thiobarbituric acid derivatives has also shown promising results, with some compounds exhibiting potent cytotoxicity against human cancer cell lines.[13] The mechanism of action for some of these derivatives involves the induction of apoptosis and cell cycle arrest.[14]

Enzyme Inhibition

Derivatives of pyrimidine have been shown to inhibit a variety of enzymes. For instance, the nitrated derivative of this compound, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, has been investigated as a potential inhibitor of xanthine oxidase.[8] Other studies have explored the inhibitory effects of pyrimidine derivatives on enzymes such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and are targets for cancer therapy.[15][16]

The following diagram illustrates a generalized workflow for screening the biological activity of a compound like this compound.

Conclusion

This compound (CAS: 145783-12-6) is a compound of significant interest in pharmaceutical chemistry, primarily due to its indispensable role as a precursor in the synthesis of Ticagrelor. While its own foundational biological research is limited, the rich pharmacology of the pyrimidine and thiobarbituric acid classes of compounds suggests a potential for broader biological activities. This technical guide provides researchers and drug development professionals with a solid foundation of its chemical properties, detailed synthetic protocols, and an overview of the potential therapeutic areas that could be explored with derivatives of this core structure. Further investigation into the intrinsic pharmacological profile of this compound and its novel derivatives is warranted to unlock its full therapeutic potential beyond its current application as a synthetic intermediate.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 5. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 6. This compound|CAS 145783-12-6 [benchchem.com]

- 7. Buy this compound | 145783-12-6 [smolecule.com]

- 8. 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | High Purity [benchchem.com]

- 9. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]

- 10. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]

- 11. orientjchem.org [orientjchem.org]

- 12. Exploiting the Thiobarbituric Acid Scaffold for Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New thiobarbituric acid scaffold-based small molecules: Synthesis, cytotoxicity, 2D-QSAR, pharmacophore modelling and in-silico ADME screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro evaluation of the anticancer activity of barbituric/thiobarbituric acid-based chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Potential Mechanisms of Action of 2-(Propylthio)pyrimidine-4,6-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential mechanisms of action of 2-(Propylthio)pyrimidine-4,6-diol. While primarily recognized as a key intermediate in the synthesis of the antiplatelet drug Ticagrelor[1][2], the inherent chemical scaffold of this pyrimidine derivative suggests several potential avenues for biological activity. This document consolidates information on related compounds to explore these possibilities, offering detailed experimental protocols and data to facilitate further research.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C₇H₁₀N₂O₂S.[1][3][4] Its structure features a pyrimidine ring substituted with two hydroxyl groups and a propylthio group. The principal application of this compound is as a building block in the multi-step synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events.[2][5] Although the direct biological activity of this compound is not extensively documented, the activities of structurally similar pyrimidine derivatives provide a basis for investigating its potential pharmacological effects.

Potential Mechanisms of Action

The biological potential of this compound can be inferred from the known activities of related pyrimidine-containing molecules. These include enzyme inhibition and disruption of thyroid function.

Pyrimidine derivatives are known to inhibit a variety of enzymes.[2][6][7] This suggests that this compound could be a candidate for similar inhibitory activities.

-

Xanthine Oxidase (XO) Inhibition: A nitrated derivative, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, has been investigated as a potential inhibitor of xanthine oxidase.[5] This enzyme plays a crucial role in purine metabolism, and its inhibition is a therapeutic strategy for conditions like gout.[5] The structural similarity of the pyrimidine-diol scaffold to hypoxanthine and xanthine suggests competitive inhibition at the enzyme's active site.[5]

-

Glutathione Reductase (GR) Inhibition: Studies on other pyrimidine derivatives have demonstrated inhibitory effects on glutathione reductase, an enzyme vital for maintaining cellular redox balance.[6] Inhibition of GR is a target for cancer and antimalarial therapies.[6]

-

Other Enzyme Targets: Various pyrimidine derivatives have shown inhibitory activity against a range of other enzymes, including carbonic anhydrases, acetylcholinesterase (AChE), and polo-like kinase 1 (PLK1).[2][7]

The relationship between this compound and its potential enzyme targets is illustrated below.

Propylthiouracil (6-propyl-2-thiouracil), a compound with a similar propylthio-pyrimidine core, is a known goitrogen used clinically to treat hyperthyroidism. It functions by inhibiting the enzyme thyroid peroxidase, thereby blocking the synthesis of thyroid hormones. Given the structural similarities, it is plausible that this compound could exhibit goitrogenic activity. Studies using transgenic zebrafish embryos have been developed to screen for compounds with such activity.[8]

The most well-defined role of this compound is as a precursor in the synthesis of Ticagrelor.[1][2][5] Ticagrelor is a direct-acting P2Y12 receptor antagonist that reversibly binds to the receptor on platelets, preventing ADP-mediated platelet activation and aggregation.[5]

The signaling pathway inhibited by Ticagrelor is depicted below.

Quantitative Data

Direct quantitative data on the biological activity of this compound is scarce. However, data from studies on other pyrimidine derivatives can inform future investigations.

| Compound Class | Enzyme Target | IC₅₀ / Kᵢ Values | Inhibition Type | Reference |

| Pyrimidine Derivatives | Glutathione Reductase | IC₅₀: 0.374 - 0.968 µM | Noncompetitive | [6] |

| Kᵢ: 0.979 - 2.984 µM | [6] | |||

| Aminopyrimidine-diones | Polo-like kinase 1 (PLK1) | IC₅₀: 0.02 µM (for compound 7) | - | [7] |

| Bromodomain-containing protein 4 (BRD4) | IC₅₀: 0.12 µM (for compound 7) | - | [7] |

Experimental Protocols

This protocol is adapted from established synthetic routes involving the S-alkylation of 2-thiobarbituric acid.[9]

Materials:

-

2-Thiobarbituric acid

-

Sodium hydroxide (NaOH)

-

Propyl iodide

-

Water

-

Methanol

-

Hydrochloric acid (HCl)

Procedure:

-

Add 2-thiobarbituric acid (100 g) to water (250 ml) with stirring.

-

Prepare a solution of NaOH (63.13 g) in water (147.35 ml) and add it to the mixture over 15-20 minutes at 20-25°C.

-

Stir the resulting mixture for 40 minutes at 20-25°C.

-

Add an additional 200 ml of water.

-

Raise the reaction temperature to 30-35°C.

-

Add methanol (200 ml) and propyl iodide (123.36 g) under stirring at 30-35°C.

-

Stir the reaction mixture for 22 hours at 25-30°C.

-

After reaction completion, add water (1000 ml).

-

Adjust the pH to <2.0 with concentrated HCl.

-

Stir the resulting slurry for 1 hour.

-

Isolate the product by filtration and wash with water.

-

Dry the product under reduced pressure at 50-55°C to yield this compound as a white powder.

The workflow for this synthesis is visualized below.

This is a representative protocol to screen for enzyme inhibitory activity, adapted from the methodology described for other pyrimidine derivatives.[6]

Materials:

-

Purified Glutathione Reductase (GR) enzyme

-

NADPH

-

Oxidized glutathione (GSSG)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing phosphate buffer, NADPH, and GSSG.

-

Add varying concentrations of this compound to the wells. Include a control with solvent only.

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a short period (e.g., 5 minutes).

-

Initiate the reaction by adding the GR enzyme to each well.

-

Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

The workflow for this assay is shown below.

Conclusion

While this compound is primarily valued as a synthetic intermediate, its chemical structure is part of a class of compounds with demonstrated biological activities. The potential for this molecule to act as an enzyme inhibitor or to interfere with thyroid signaling warrants further investigation. The protocols and comparative data presented in this guide offer a framework for researchers to explore the mechanism of action of this compound and similar pyrimidine derivatives, potentially uncovering novel therapeutic applications.

References

- 1. Buy this compound | 145783-12-6 [smolecule.com]

- 2. This compound|CAS 145783-12-6 [benchchem.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Synthonix, Inc > 145783-12-6 | this compound [synthonix.com]

- 5. 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | High Purity [benchchem.com]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. mdpi.com [mdpi.com]

- 8. An automated screening method for detecting compounds with goitrogenic activity using transgenic zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]

molecular weight and formula of 2-(Propylthio)pyrimidine-4,6-diol

An In-depth Technical Guide to 2-(Propylthio)pyrimidine-4,6-diol

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of pharmaceuticals, particularly the antiplatelet agent Ticagrelor. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Properties

This compound is a sulfur-containing heterocyclic compound.[1] Its structure, characterized by a pyrimidine ring with two hydroxyl groups and a propylthio substituent, gives it a unique balance of hydrophilicity and lipophilicity, making it a valuable building block in organic synthesis.[1]

| Property | Value | Source |

| IUPAC Name | 4-hydroxy-2-propylsulfanyl-1H-pyrimidin-6-one | [1][2] |

| Synonyms | S-Propyl-2-thiobarbituric Acid; 6-Hydroxy-2-(propylthio)-4(1H)-pyrimidinone | [1][3] |

| CAS Number | 145783-12-6 | [1][2][3] |

| Molecular Formula | C₇H₁₀N₂O₂S | [1][2][3][4] |

| Molecular Weight | 186.23 g/mol | [1][2][3][4] |

| Solubility | Soluble in Methanol | [3] |

| Storage | 2°C to 8°C | [3] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the S-alkylation of 2-thiobarbituric acid (also known as 4,6-dihydroxy-2-mercaptopyrimidine).[2] Various protocols have been developed to optimize this reaction for higher yield and purity, often for industrial-scale production.

Experimental Protocol: Synthesis of this compound

This protocol is based on a method developed for the large-scale synthesis of Ticagrelor intermediates.[5]

Materials:

-

2-Thiobarbituric acid (100 g)

-

Sodium hydroxide (NaOH) pellets or flakes (63.13 g)

-

Propyl iodide (123.36 g)

-

Methanol

-

Water

Procedure:

-

Add 2-Thiobarbituric acid (100 g) to water (250 ml) in a reaction vessel with stirring.

-

Prepare a solution of sodium hydroxide (63.13 g) in water (147.35 ml).

-

Add the sodium hydroxide solution to the 2-thiobarbituric acid suspension over a period of 15 to 20 minutes, maintaining the temperature at 20-25°C.

-

Stir the resulting mixture for 40 minutes at 20-25°C.

-

Add an additional 200 ml of water to the reaction mass.

-

Raise the reaction temperature to 30-35°C.

-

Add methanol (200 ml) followed by propyl iodide (123.36 g) while maintaining stirring at 30-35°C.

-

After the reaction is complete, the mixture is acidified (e.g., with hydrochloric acid) to a pH below 3 (typically between 1 and 2) to precipitate the product.[5][6]

-

The precipitated solid is then isolated by filtration.[5]

Purification: The crude product can be purified by crystallization. A common method involves dissolving the product in a suitable solvent mixture at an elevated temperature and then cooling to allow for the crystallization of the purified compound, which can increase purity from approximately 91% to over 99% as measured by HPLC.[2] The purified solid is typically dried under reduced pressure.[2]

Role in Pharmaceutical Synthesis

This compound is a critical intermediate in the synthesis of Ticagrelor, a P2Y12 receptor antagonist that inhibits platelet aggregation.[2][7] It serves as a foundational building block that undergoes further chemical modifications, including nitration and chlorination, to construct the more complex Ticagrelor molecule.[1][2]

The synthesis of Ticagrelor from 2-thiobarbituric acid involves several key steps where this compound is a central intermediate. The general synthetic pathway is outlined in the diagram below.

References

- 1. Buy this compound | 145783-12-6 [smolecule.com]

- 2. This compound|CAS 145783-12-6 [benchchem.com]

- 3. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. clearsynth.com [clearsynth.com]

- 5. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]

- 6. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]

- 7. 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | High Purity [benchchem.com]

The Pivotal Role of 2-(Propylthio)pyrimidine-4,6-diol in Modern Pharmaceutical Synthesis: A Technical Guide

For Immediate Release

In the intricate landscape of pharmaceutical development, the journey from a promising molecule to a life-saving therapeutic is paved with critical chemical intermediates. Among these, 2-(Propylthio)pyrimidine-4,6-diol has emerged as a cornerstone in the synthesis of vital antiplatelet medications, most notably Ticagrelor. This technical guide offers an in-depth exploration of its synthesis, chemical properties, and its crucial role as a pharmaceutical intermediate for researchers, scientists, and professionals in drug development.

Introduction: A Key Building Block for Cardiovascular Drugs

This compound, with the molecular formula C7H10N2O2S, is a heterocyclic organic compound that serves as a fundamental building block in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Its principal and most well-documented application is as a key intermediate in the manufacturing of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events such as heart attacks and strokes.[1][3][4] Beyond its role in synthesis, this compound is also utilized as a reference standard for impurity profiling in the commercial production of Ticagrelor, ensuring the final drug product meets stringent regulatory standards set by bodies like the FDA.[1][3]

Synthesis and Chemical Profile

The primary synthetic route to this compound involves the S-alkylation of 2-thiobarbituric acid (also known as 4,6-dihydroxy-2-mercaptopyrimidine).[1] This reaction is typically carried out by reacting 2-thiobarbituric acid with a propyl halide, such as propyl iodide or n-propyl bromide, in the presence of a base.[5][6] The reaction medium is generally aqueous or alcoholic.[1]

The pyrimidine ring of this compound is electron-deficient due to the two electronegative nitrogen atoms. However, the presence of two hydroxyl groups and the propylthio group, which are electron-donating, counteracts this deficiency and influences the molecule's reactivity.[1] The compound exists in tautomeric equilibrium between the diol form and various hydroxypyrimidinone forms, which affects its reaction characteristics.[1]

Table 1: Comparative Synthesis Data of this compound

| Precursor | Alkylating Agent | Base | Solvent | Reaction Time | Yield | Purity (HPLC) | Reference |

| 2-Thiobarbituric acid | Propyl Iodide | Sodium Hydroxide | Water | 2 weeks | Not specified | Not specified | U.S. Pat. No. 5,747,496[5] |

| Sodium-2-thiobarbiturate | n-Propyl Bromide | Not specified | Water/Methanol | Not specified | 76.2% | 94.87 area-% | U.S. Pat. No. 8,859,769 B2[5] |

| 2-Thiobarbituric acid | Propyl Iodide | Sodium Hydroxide | Water/Methanol | 30 hours | Not specified | Not specified | WO2011101740A1[7] |

| 2-Thiobarbituric acid | n-Propyl Bromide | Sodium Hydroxide | Water/N-Methyl pyrrolidone | ~18 hours | 84.43% | Not specified | CN102875529A[6] |

Experimental Protocols

Synthesis of this compound

Method A (from U.S. Pat. No. 8,859,769 B2):

-

Add 500 g of Sodium-2-thiobarbiturate to a mixture of 1500 ml of water and 1000 ml of methanol with stirring.

-

Add n-propyl bromide to the mixture.

-

After the reaction is complete, subject the reaction mass to acidification by adjusting the pH to below 3 (preferably 1 to 2) with an acid.

-

Stir the resulting mixture for at least 30 minutes.

-

Isolate the product by filtration.

-

The wet product is dried under reduced pressure at 50-55°C to yield 2-propylthio-pyrimidine-4,6-diol as a white powder.[5]

Method B (from WO2011101740A1):

-

Add 100 g of 2-Thiobarbituric acid to 250 ml of water under stirring.

-

Add a solution of 63.13 g of sodium hydroxide in 147.35 ml of water over 15 to 20 minutes at 20-25°C.

-

Stir the resulting mass for 40 minutes at 20-25°C, followed by the addition of 200 ml of water.

-

Raise the reaction temperature to 30-35°C.

-

Add 200 ml of methanol and 123.36 g of propyl iodide under stirring at 30-35°C.

-

Stir the reaction mixture for 30 hours at 32°C.

-

After completion of the reaction, cool the mass to 0-5°C and adjust the pH to 2 with dilute hydrochloric acid.

-

Filter the precipitated solid, wash with water, and dry to obtain the product.

Synthesis of 5-nitro-2-(propylthio)pyrimidine-4,6-diol

-

To a clean and dry reaction assembly, add 1000 ml of acetic acid.

-

Add 340 ml of fuming nitric acid over a period of 15 to 20 minutes, maintaining the temperature between 25-30°C.

-

Add 400 g of this compound to the mixture over a period of 60 minutes at 25-30°C.

-

Rinse the flask with 100 ml of acetic acid.

-

Stir the resulting mass for 1 hour at 25-30°C.

-

After completion of the reaction, pour the reaction mass into 2400 ml of water over 20 minutes at 25-30°C.

-

Stir the resulting slurry for 1 hour at 25-30°C.

-

Isolate the precipitated product, 5-nitro-2-(propylthio)pyrimidine-4,6-diol, by filtration.[1][5] This process yields a yellow powder with high purity.[1]

Role in the Synthesis of Ticagrelor

This compound is a crucial precursor in the multi-step synthesis of Ticagrelor. The synthetic strategy generally involves the nitration of this compound at the C-5 position to yield 5-nitro-2-(propylthio)pyrimidine-4,6-diol.[1][5] This intermediate then undergoes further transformations, including chlorination, to form 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, another key intermediate in the Ticagrelor synthesis.[5][7]

Caption: Synthetic pathway from 2-Thiobarbituric Acid to Ticagrelor.

Biological Significance of Derivatives

While this compound itself is not known to have a direct mechanism of action, its derivatives are of significant biological interest.[3] The final product, Ticagrelor, is a selective and reversibly binding antagonist of the adenosine diphosphate (ADP) P2Y12 receptor on platelets.[7] By inhibiting this receptor, Ticagrelor prevents platelet activation and aggregation, thereby reducing the risk of cardiovascular events. The derivatives of this compound are also studied in biological research to understand the mechanisms of platelet aggregation.

Caption: Mechanism of action of Ticagrelor.

Conclusion

This compound stands as a testament to the critical role of well-characterized intermediates in the pharmaceutical industry. Its efficient synthesis and subsequent conversion are pivotal to the production of Ticagrelor, a medication that has had a profound impact on cardiovascular medicine. Continued research into the synthesis and application of this and similar pyrimidine derivatives holds the potential for the development of new and improved therapeutics. The detailed understanding of its chemistry and handling is, therefore, indispensable for professionals in the field of drug development and manufacturing.

References

- 1. This compound|CAS 145783-12-6 [benchchem.com]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. Buy this compound | 145783-12-6 [smolecule.com]

- 4. 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | High Purity [benchchem.com]

- 5. US8859769B2 - Processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]

- 6. CN103923020A - Preparation method of 2-propylthio-4,6-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 7. WO2011101740A1 - Improved processes for preparing ticagrelor intermediate, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine - Google Patents [patents.google.com]

A Technical Guide to the Biological Activity of 2-(Propylthio)pyrimidine-4,6-diol Derivatives

Abstract: This document provides an in-depth technical overview of the biological activities associated with 2-(Propylthio)pyrimidine-4,6-diol and its derivatives. While the parent compound is primarily recognized as a crucial intermediate in the synthesis of the antiplatelet drug Ticagrelor, its structural scaffold is a versatile template for developing a wide range of biologically active agents.[1][2] This guide summarizes key findings on their antiplatelet, anticancer, enzyme inhibitory, and anti-inflammatory properties. It includes a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of synthetic pathways, signaling mechanisms, and structure-activity relationships to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

The pyrimidine nucleus is a fundamental heterocyclic scaffold present in numerous biologically significant molecules, including the nucleobases of DNA and RNA.[3] Its derivatives have garnered substantial interest in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities such as anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[3][4] Within this class, this compound stands out as a key building block in modern pharmaceutical synthesis.[1] Its molecular structure, featuring a pyrimidine ring with hydroxyl groups at positions 4 and 6 and a propylthio group at position 2, makes it an important precursor for the P2Y12 receptor antagonist, Ticagrelor, a widely used antiplatelet medication.[1][2]

Beyond its role as a synthetic intermediate, the 2-thiopyrimidine core is being actively explored for novel therapeutic applications.[2] Modifications to this scaffold have led to the discovery of derivatives with potent inhibitory effects on various biological targets. Research has highlighted activities including inhibition of platelet aggregation, cytotoxicity against cancer cell lines, and modulation of enzyme functions.[2][5][6] This guide consolidates the current knowledge on these derivatives, focusing on their synthesis, biological evaluation, and the structural determinants of their activity.

Synthesis of this compound and Key Derivatives

The primary synthetic route to this compound involves the S-alkylation of 2-thiobarbituric acid (also known as 4,6-dihydroxy-2-mercaptopyrimidine) with a propyl halide, such as propyl iodide, in the presence of a base.[1][2] This foundational compound can then be subjected to further chemical modifications, most notably nitration, to produce key intermediates for more complex molecules like Ticagrelor.[2][5]

The nitration of this compound with fuming nitric acid yields 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, a critical intermediate.[1][5] This nitro derivative serves as a precursor for further functionalization, including chlorination and subsequent reactions to build the complex structure of Ticagrelor.[2]

Biological Activities

Derivatives of the 2-(propylthio)pyrimidine scaffold have been evaluated for a range of biological activities, as detailed in the following sections.

Antiplatelet Activity

The most prominent biological activity associated with this class of compounds is the inhibition of platelet aggregation.[1] This is primarily due to their role in the synthesis of Ticagrelor, which functions as a P2Y12 receptor antagonist.[2] The P2Y12 receptor, activated by adenosine diphosphate (ADP), is crucial for platelet activation and thrombosis.[5] By blocking this receptor, Ticagrelor and related compounds prevent the signaling cascade that leads to platelet aggregation.[2][5] Studies on other 2-thiopyrimidine derivatives have also shown direct inhibitory effects on ADP-induced platelet aggregation.[6][7]

Table 1: Antiplatelet Activity of 2-Thiopyrimidine Derivatives

| Compound | Description | Assay | Concentration | Inhibition (%) | Reference |

|---|---|---|---|---|---|

| 2c | 6-amino-2-thio-3H-pyrimidin-4-one derivative | ADP-induced platelet aggregation | 10⁻⁴ M | 91% | [6][7] |

| 2h | 6-amino-2-thio-3H-pyrimidin-4-one derivative | ADP-induced platelet aggregation | 10⁻⁴ M | 87% | [6][7] |

| 2d | 6-amino-2-thio-3H-pyrimidin-4-one derivative | ADP-induced platelet aggregation | 10⁻⁴ M | 27% | [7] |

| 2g | 6-amino-2-thio-3H-pyrimidin-4-one derivative | ADP-induced platelet aggregation | 10⁻⁴ M | 21% |[7] |

Enzyme Inhibition

Certain derivatives have been investigated as inhibitors of various enzymes. 5-Nitro-2-(propylthio)pyrimidine-4,6-diol has been studied as a potential inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism, suggesting its utility in studying disorders like gout.[5] Other 2-thiopyrimidine derivatives have shown moderate inhibitory activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and targets in cancer therapy.[8][9]

Table 2: Enzyme Inhibitory Activity of 2-Thiopyrimidine Derivatives

| Compound | Target Enzyme | Activity | Reference |

|---|---|---|---|

| 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | Xanthine Oxidase (XO) | Investigated as a potential inhibitor | [5] |

| Compound 3* | Cyclin-Dependent Kinase 1 (CDK-1) | IC₅₀ = 5 µM | [8][9] |

| Various Derivatives | Cyclin-Dependent Kinase 5 (CDK-5) | IC₅₀ > 10 µM | [8][9] |

| Various Derivatives | Glycogen Synthase Kinase 3 (GSK-3) | IC₅₀ > 10 µM | [8][9] |

*Compound 3: 7-(1-Mercapto-3,3,4a-trimethyl-4,4a,5,9b-tetrahydro-3H-pyrido[4,3-b]indol-7-yl)-3,3,4a-trimethyl-3,4,4a,5-tetrahydro-benzo[2][7]imidazo[1,2-c]pyrimidine-1-thiol

Anti-inflammatory and Analgesic Activity

Research into various 2-thiopyrimidine derivatives has revealed significant anti-inflammatory and analgesic properties.[8][9] These activities are often evaluated in animal models, demonstrating the potential of this chemical class beyond cardiovascular applications.

Table 3: Anti-inflammatory and Analgesic Activity of a 2-Thiopyrimidine Derivative

| Compound | Activity | Assay/Model | Dose | Effect | Reference |

|---|---|---|---|---|---|

| Compound 17* | Anti-inflammatory | Carrageenan-induced paw edema | 100 mg/kg p.o. | 37.4% inhibition | [8][9] |

| Compound 17* | Analgesic | Phenylbenzoquinone-induced writhing | 100 mg/kg p.o. | 75% protection | [8][9] |

*Compound 17: 7,7,8a-trimethyl-hexahydro-thiazolo[3,2-c]pyrimidine-5-thione

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in anticancer drug design.[4] Preliminary studies indicate that derivatives of this compound may possess anticancer properties, potentially through mechanisms involving apoptosis and cell cycle arrest.[2][5] For instance, pyrimidine derivatives with aryl urea moieties have shown significant cytotoxic activity against colon cancer cell lines by inducing apoptosis and causing cell cycle arrest at the G2/M phase.[2] Other novel aminopyrimidine derivatives have demonstrated antiproliferative activity against various tumor cell lines.[2]

Table 4: Anticancer Activity of Selected Pyrimidine Derivatives

| Derivative Type | Cancer Cell Line | Mechanism of Action | Reference |

|---|---|---|---|

| Pyrimidine with aryl urea moieties | SW480 (Colon) | Apoptosis induction, G2/M cell cycle arrest | [2] |

| 2,4,6-functionalized pyrido[2,3-d]pyrimidines | Breast, colon, bladder | Cytotoxicity, Caspase-3 activation, Apoptosis | [2] |

| Chalcone-pyrimidine hybrids | Human lung and breast cancer | STAT3 and STAT5a inhibition | [4] |

| Derivative 2d* | A549 (Lung) | Strong cytotoxicity at 50 µM | [10] |

*Derivative 2d: A pyrido[2,3-d]pyrimidine derivative

Structure-Activity Relationship (SAR) Analysis

SAR studies help elucidate the relationship between the chemical structure of the derivatives and their biological activity. For antiplatelet agents based on the 6-amino-2-thio-3H-pyrimidin-4-one core, the nature of the substituents is critical. Small alkyl chains bearing an amino group as the thio substituent, combined with arylalkyl moieties at the 4-position, appear to confer greater inhibitory activity on ADP-induced platelet aggregation.[7] This suggests that both the thio side chain and the group at position 4 play key roles in the interaction with the biological target.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Synthesis of this compound

This protocol is based on the S-alkylation of 2-thiobarbituric acid.[1][2]

-

Materials: 4,6-dihydroxy-2-mercaptopyrimidine (2-thiobarbituric acid), propyl iodide, a base (e.g., potassium hydroxide), and a suitable solvent (e.g., aqueous or alcoholic medium).

-

Procedure:

-

Dissolve 2-thiobarbituric acid in the chosen solvent containing the base.

-

Add propyl iodide to the reaction mixture, typically dropwise, while maintaining a controlled temperature.

-

Stir the reaction mixture for a specified period until the reaction is complete (monitored by TLC).

-

Upon completion, neutralize the mixture and isolate the crude product, often by filtration.

-

Purify the product by recrystallization from an appropriate solvent to yield this compound.

-

Nitration of this compound

This protocol describes the synthesis of the 5-nitro derivative.[2][5]

-

Materials: this compound, fuming nitric acid, ice-water.

-

Procedure:

-

Carefully add this compound to fuming nitric acid, which acts as both the reagent and the solvent.

-

Maintain the reaction temperature at a controlled range, typically 25-30°C.

-

Stir the mixture for an extended period (e.g., 22-30 hours) to ensure complete nitration.[2]

-

Pour the reaction mixture slowly into ice-water to precipitate the product.

-

Isolate the resulting yellow powder, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol, by filtration and wash with water.

-

Dry the product under vacuum.

-

Platelet Aggregation Assay (Light Transmission Aggregometry)

This method is used to assess the antiplatelet activity of the synthesized compounds.[6][7]

-

Materials: Citrated platelet-rich plasma (PRP), ADP (aggregating agent), test compounds, saline solution, light transmission aggregometer.

-

Procedure:

-

Prepare PRP from fresh human or animal blood by centrifugation.

-

Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

-

Add the test compound (dissolved in a suitable solvent like DMSO) or vehicle control to the PRP and incubate for a few minutes.

-

Induce platelet aggregation by adding a standard concentration of ADP (e.g., 10⁻⁶ M).

-

Record the change in light transmission through the PRP sample for several minutes. An increase in light transmission corresponds to platelet aggregation.

-

Calculate the percentage inhibition of aggregation by comparing the maximal aggregation in the presence of the test compound to that of the vehicle control.

-

In Vitro Anticancer Assay (MTT Assay)

This assay measures the cytotoxic effect of compounds on cancer cell lines.[10]

-

Materials: Cancer cell line (e.g., A549), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Procedure:

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a set period (e.g., 48 or 72 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours to allow viable cells to convert the yellow MTT into purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Conclusion

This compound and its derivatives represent a valuable class of heterocyclic compounds with a diverse range of biological activities. While its primary role as a precursor to the antiplatelet drug Ticagrelor is well-established, ongoing research continues to uncover the potential of this scaffold in other therapeutic areas, including oncology, inflammation, and enzyme modulation. The structure-activity relationship studies indicate that targeted modifications at specific positions on the pyrimidine ring can significantly influence biological efficacy. The synthetic accessibility and chemical versatility of this core structure make it an attractive starting point for the design and development of novel therapeutic agents. Future research should focus on optimizing the potency and selectivity of these derivatives for various biological targets to unlock their full therapeutic potential.

References

- 1. Buy this compound | 145783-12-6 [smolecule.com]

- 2. This compound|CAS 145783-12-6 [benchchem.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. jetir.org [jetir.org]

- 5. 5-Nitro-2-(propylthio)pyrimidine-4,6-diol | High Purity [benchchem.com]

- 6. Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyrimidine-4,6-diol Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pyrimidine-4,6-diol derivatives, a class of heterocyclic compounds with significant potential in drug discovery and development. This document details their synthesis, explores their diverse biological activities, and presents experimental protocols for their preparation and evaluation. The information is intended to serve as a valuable resource for researchers and scientists working in medicinal chemistry, pharmacology, and related fields.

Introduction

The pyrimidine scaffold is a fundamental building block in numerous biologically active molecules, including nucleic acids and various therapeutic agents. Derivatives of pyrimidine-4,6-diol, existing in tautomeric equilibrium with pyrimidine-4,6-dione, have emerged as a promising area of research due to their diverse pharmacological properties. These compounds have demonstrated a wide range of activities, including herbicidal, anticancer, and antiviral effects. This guide will delve into the chemistry and biology of these derivatives, providing a solid foundation for future research and development.

Synthesis of Pyrimidine-4,6-diol Derivatives

The synthesis of the pyrimidine-4,6-diol core and its derivatives can be achieved through several synthetic routes. A common and effective method involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine.

A key strategy for synthesizing 5-substituted 2-amino-4,6-dihydroxypyrimidines involves the reaction of guanidine with a substituted diethyl malonate in the presence of a base like sodium methoxide.[1] The choice of solvent and the method of product isolation are crucial for achieving high yields and purity, particularly in larger-scale syntheses.[1] The use of an alcohol as a solvent is often necessary to ensure the reaction goes to completion and to facilitate a clean reaction profile.[1] Subsequent purification typically involves precipitation from a neutralized aqueous solution.[1]

The dihydroxy form of these pyrimidines can be converted to the corresponding 4,6-dichloro derivatives using reagents like phosphorus oxychloride (POCl3).[2] This conversion is a critical step for further functionalization of the pyrimidine ring, allowing for the introduction of various substituents at the 4 and 6 positions through nucleophilic substitution reactions.

Biological Activities of Pyrimidine-4,6-diol Derivatives

Derivatives of pyrimidine-4,6-diol and its tautomeric dione form exhibit a broad spectrum of biological activities, making them attractive candidates for the development of new therapeutic and agrochemical agents.

Herbicidal Activity

Certain pyrimidinedione derivatives have shown potent herbicidal activity.[3][4] These compounds can act as inhibitors of protoporphyrinogen IX oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway in plants.[3][5][6] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates reactive oxygen species that disrupt cell membranes and cause rapid plant death.[3] The substitution pattern on the pyrimidine ring and any attached aryl groups significantly influences the herbicidal efficacy and selectivity.[4]

Anticancer Activity

The pyrimidine-4,6-dione scaffold is also being investigated for its potential as an anticancer agent.[7][8] Derivatives of this class have been shown to inhibit various kinases involved in cancer cell signaling pathways. For instance, some 4,6-diarylpyrimidine derivatives have demonstrated inhibitory activity against phosphoinositide 3-kinases (PI3Ks), which are crucial for cell growth, proliferation, and survival.[8][9] Additionally, some pyrimidine-4,6-diamine derivatives, which can be synthesized from the corresponding diols, have been identified as inhibitors of Janus kinase 3 (JAK3), a target for inflammatory and autoimmune diseases, as well as some cancers.[10]

Antiviral Activity

The antiviral potential of pyrimidine-4,6-dione derivatives is another area of active research. Specifically, 2-thio-substituted pyrimidine-4,6-diones have been explored for their activity against various viruses.[11][12][13] These compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of drugs used to treat HIV infection.[11] The mechanism of action involves binding to a hydrophobic pocket in the reverse transcriptase enzyme, leading to a conformational change that inactivates the enzyme and prevents viral replication.

Data Presentation

Table 1: Herbicidal Activity of Selected Pyrimidinedione Derivatives

| Compound ID | Target Weed | Activity (%) at 9.375 g a.i./ha | Reference |

| 6q | Zinnia elegans | 100 | [3] |

| 6q | Abutilon theophrasti | 100 | [3] |

| 5h | Pennisetum alopecuroides | High (IC50 = 3.48 mg/L for chlorophyll inhibition) | [14] |

Table 2: Anticancer Activity of a Selected Pyrimidine-4,6-diamine Derivative

| Compound ID | Target Enzyme | IC50 (nM) | Reference |

| 11e | JAK3 | 2.1 | [10] |

Table 3: Anti-HIV-1 Activity of a Selected 2-Thio-pyrimidine-4-one Derivative

| Compound ID | Target | IC50 (µM) | Reference |

| 11c | HIV-1 Reverse Transcriptase | 0.32 | [11] |

Experimental Protocols

General Synthesis of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines[1]

To a solution of guanidine hydrochloride (1.1 equivalents) in methanol or ethanol, a freshly prepared solution of sodium methoxide (1.1 equivalents) in the corresponding alcohol is added. The mixture is stirred for a few minutes before the dropwise addition of the appropriate 5-substituted diethyl malonate (1.0 equivalent). The reaction mixture is then heated under reflux for several hours until the reaction is complete (monitored by TLC). After cooling, the solvent is removed under reduced pressure. The resulting solid is dissolved in a minimal amount of water, and the pH is adjusted to approximately 6 with acetic acid. The precipitated product is collected by filtration, washed with water and ethanol, and dried to afford the pure 5-substituted 2-amino-4,6-dihydroxypyrimidine.

Characterization Data for Selected 2-Amino-5-substituted-pyrimidine-4,6-diols: [1]

-

2-Amino-5-(prop-2-yn-1-yl)pyrimidine-4,6-diol (A6):

-

Yield: 96%

-

Melting Point: >250 °C

-

1H NMR (DMSO-d6): δ = 10.55 (2H, bs, 2× OH), 6.79 (2H, bs, NH2), 2.95 (2H, d, J = 2.6 Hz, H-1′), 2.43 (1H, t, J = 2.6 Hz, H-3′)

-

13C NMR (DMSO-d6): δ = 163.69 (C-4 and 6), 152.69 (C-2), 89.05 (C-2′), 84.97 (C-5), 68.02 (C-3′), 12.06 (C-1′)

-

-

2-Amino-5-butylpyrimidine-4,6-diol (A8):

-

Yield: 97%

-

Melting Point: >250 °C

-